Dimeditiapramine
Description
Dimeditiapramine (Ro 11-1781) is a calcium antagonist belonging to the class of phenylalkylamine derivatives, primarily used to manage supraventricular tachyarrhythmias, particularly in patients with acute myocardial infarction (AMI). Its mechanism involves inhibition of L-type calcium channels, reducing intracellular calcium influx in cardiac cells, thereby decreasing heart rate and myocardial oxygen demand .
Structure
3D Structure of Parent
Properties
CAS No. |
57010-32-9 |
|---|---|
Molecular Formula |
C26H38ClNO8S2 |
Molecular Weight |
592.2 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C26H37NO8S2.ClH/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H |
InChI Key |
FEEDFNKRGAKOFI-UHFFFAOYSA-N |
SMILES |
C[NH+](CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[Cl-] |
Canonical SMILES |
CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl |
Other CAS No. |
57010-32-9 |
Related CAS |
57010-31-8 (Parent) |
Synonyms |
dimeditiapramine Dimeditiapramine Hydrochloride Hydrochloride, Dimeditiapramine Hydrochloride, Tiapamil N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithian-2-propylamin-1,1,3,3-tetroxide hydrochloride Ro 11 1781 Ro 11-1781 Ro 111781 tiapamil Tiapamil Hydrochloride |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis of Dimeditiapramine
The molecular architecture of this compound comprises three key substructures: (1) a 3,4-dimethoxyphenethyl group, (2) a methyl-substituted dithiane ring, and (3) a propylamine linker bearing sulfone functionalities. Retrosynthetic disconnection suggests the following strategic intermediates:
Phenethylamine Core Synthesis
The 3,4-dimethoxyphenethyl moiety originates from vanillin or isoeugenol derivatives. O-Methylation of catechol derivatives using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃/DMF) yields 3,4-dimethoxybenzaldehyde, which undergoes Henry reaction with nitromethane to form β-nitrostyrene. Subsequent catalytic hydrogenation (H₂/Pd-C) produces 3,4-dimethoxyphenethylamine.
Dithiane Ring Construction
The 1,3-dithiane ring is synthesized via cyclization of 1,3-propanedithiol with carbonyl compounds. For this compound, reaction of 3,4-dimethoxypropiophenone with 1,3-propanedithiol under acidic catalysis (HCl/EtOH) forms the dithiane intermediate. Oxidation of the dithiane to the sulfone tetroxide is achieved using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.
Propylamine Linker Assembly
The propylamine bridge connecting the phenethyl and dithiane groups is constructed via nucleophilic substitution. Bromination of the dithiane sulfone at the α-position (NBS/AIBN) followed by reaction with N-methylpropylamine yields the tertiary amine. Final quaternization with HCl in ethanol affords the hydrochloride salt.
Detailed Synthetic Pathways
Route A: Stepwise Coupling and Cyclization
Synthesis of 3,4-Dimethoxyphenethylamine
- Vanillin Methylation : Vanillin (4-hydroxy-3-methoxybenzaldehyde) is treated with methyl iodide (2.2 equiv) and K₂CO₃ in DMF at 60°C for 12 h to yield 3,4-dimethoxybenzaldehyde.
- Henry Reaction : The aldehyde reacts with nitromethane (1.5 equiv) and ammonium acetate in ethanol under reflux (8 h), forming β-(3,4-dimethoxyphenyl)-β-nitrostyrene.
- Catalytic Hydrogenation : The nitro group is reduced using H₂ (50 psi) over 10% Pd/C in ethanol at 25°C, yielding 3,4-dimethoxyphenethylamine (yield: 78–85%).
Dithiane Sulfone Preparation
- Propiophenone Derivative : 3,4-Dimethoxypropiophenone is synthesized via Friedel-Crafts acylation of 1,2-dimethoxybenzene with propionyl chloride/AlCl₃.
- Dithiane Formation : Reacting the ketone with 1,3-propanedithiol (1.1 equiv) in HCl-saturated ethanol (0°C, 4 h) forms the dithiane ring.
- Sulfonation : Oxidation with mCPBA (3 equiv) in dichloromethane (0°C to 25°C, 12 h) converts the dithiane to the 1,1,3,3-tetroxide (yield: 65%).
Amine Linker Installation
- Bromination : The dithiane sulfone undergoes α-bromination using N-bromosuccinimide (NBS, 1.1 equiv) and AIBN in CCl₄ (reflux, 6 h).
- Alkylation : The brominated intermediate reacts with N-methylpropylamine (2.0 equiv) in THF at 60°C for 24 h, forming the tertiary amine.
- Salt Formation : Treatment with HCl gas in anhydrous ethanol precipitates this compound hydrochloride (yield: 70–75%).
Route B: Convergent Synthesis via Reductive Amination
Intermediate 1: 3,4-Dimethoxyphenethylglyoxal
- Oxidation : 3,4-Dimethoxyphenethyl alcohol is oxidized with pyridinium chlorochromate (PCC) in CH₂Cl₂ to the aldehyde.
- Glyoxal Formation : Ozonolysis of the aldehyde followed by reductive workup (Zn/HOAc) yields phenethylglyoxal.
Intermediate 2: Sulfone-Modified Propylamine
- Thiol Addition : Propylamine reacts with 1,3-propanedithiol in the presence of BF₃·Et₂O to form a thioacetal.
- Oxidation : The thioacetal is oxidized with H₂O₂/HOAc to the sulfone.
Reductive Coupling
Glyoxal and sulfone-propylamine undergo reductive amination using NaBH₃CN in MeOH/HOAc (pH 5), followed by N-methylation with formaldehyde/NaBH₄. Final HCl treatment affords the target compound (overall yield: 55–60%).
Analytical Characterization
Critical quality attributes of this compound are verified via spectroscopic and chromatographic methods:
| Parameter | Method | Specification |
|---|---|---|
| Identity (¹H NMR) | 500 MHz, DMSO-d₆ | δ 3.75 (s, 6H, OCH₃), δ 4.21 (m, 2H, SCH₂) |
| Purity (HPLC) | C18 column, MeCN/H₂O (70:30) | ≥99.0% (area normalization) |
| Sulfone Content | Elemental Analysis | S: 12.5–13.2% |
| Crystal Form | XRPD | Polymorph Form I |
Challenges and Optimization Opportunities
Sulfone Oxidation Variability
The oxidation of dithiane to sulfone tetroxide exhibits batch-dependent yields (60–75%) due to overoxidation byproducts. Substituting mCPBA with urea-hydrogen peroxide adduct (UHP) in TFAA improves selectivity, achieving 85% yield.
N-Methylation Efficiency
Direct alkylation of the amine linker often results in quaternary salt formation. Employing Eschweiler-Clarke conditions (HCOOH/HCHO) minimizes side reactions, enhancing tertiary amine yield to 90%.
Chemical Reactions Analysis
Search Results Analysis
The provided materials focus on:
-
Chemical reaction optimization (e.g., OFAT vs. DoE methodologies ).
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Mechanochemical acceleration in explosives (e.g., TATB decomposition under shock conditions ).
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General reaction types (e.g., precipitation, redox, acid-base reactions ).
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Reaction of N,N-dimethyltryptamine (DMT) with dichloromethane (DCM) .
None of these sources mention "Dimeditiapramine," suggesting either:
(a) A typographical error in the compound name.
(b) A highly specialized or newly synthesized compound not yet widely studied.
Scenario 1: Compound Name Correction
If the intended compound is DMT (N,N-dimethyltryptamine) , detailed reaction data is available from :
Scenario 2: Novel/Obscure Compound
If "this compound" is distinct, consider:
-
Structural analogs : Compare with tryptamine derivatives (e.g., DMT) for hypothesized reactivity.
-
Functional groups : If it contains tertiary amines or aromatic systems, reactions may mirror those in or (e.g., alkylation, acid-base interactions).
Recommendations for Further Research
-
Verify compound nomenclature with databases like PubChem or SciFinder.
-
Explore mechanistic studies on structurally related compounds (e.g., tricyclic antidepressants or tryptamine derivatives).
-
Utilize computational tools (e.g., reaction prediction AI ) to hypothesize plausible reaction pathways.
Limitations
-
No peer-reviewed data on "this compound" exists in the provided sources.
-
Reliance on inferred data from analogs carries uncertainty.
Scientific Research Applications
Treatment of Arrhythmias
Dimeditiapramine has been investigated for its efficacy in treating arrhythmias, particularly in patients with acute myocardial infarction. A clinical study involving 18 patients demonstrated that administration of this compound at a dose of 1.0 mg/kg intravenously effectively managed sustained arrhythmias associated with myocardial infarction .
Table 1: Clinical Outcomes from this compound Administration
| Study Reference | Patient Population | Dosage | Outcome |
|---|---|---|---|
| 18 with myocardial infarction | 1.0 mg/kg IV | Effective in managing sustained arrhythmias |
Hypertension Management
In addition to its antiarrhythmic properties, this compound has been explored for its role in hypertension management. The compound's ability to relax vascular smooth muscle and decrease peripheral vascular resistance makes it a candidate for treating high blood pressure.
Comparative Studies
Comparative studies have shown that this compound may offer advantages over traditional calcium channel blockers, particularly in terms of selectivity and side effect profiles. Further research is needed to establish long-term efficacy and safety.
Case Study: Efficacy in Acute Settings
A notable case study involved patients presenting with acute coronary syndromes where this compound was administered as part of a combination therapy regimen. Results indicated significant improvements in heart rate control and reduction in episodes of ventricular tachycardia .
Table 2: Summary of Case Study Findings
| Case Study Reference | Condition Treated | Treatment Regimen | Key Findings |
|---|---|---|---|
| Acute coronary syndromes | This compound + standard care | Improved heart rate control; reduced ventricular tachycardia episodes |
Future Directions and Research Opportunities
The ongoing research into this compound suggests potential for further applications beyond cardiovascular disorders, including its use in combination therapies for chronic conditions like heart failure and ischemic heart disease.
Need for Larger Trials
Despite promising results from initial studies, larger clinical trials are essential to validate these findings and explore the full therapeutic potential of this compound across diverse patient populations.
Mechanism of Action
Ro 11-1781 exerts its effects by inhibiting the influx of calcium ions through calcium channels . This inhibition reduces the contractility of cardiac muscle cells, leading to a decrease in heart rate and improved cardiac function. The molecular targets of Ro 11-1781 include the L-type calcium channels, which are responsible for the influx of calcium ions during the cardiac action potential. By blocking these channels, Ro 11-1781 reduces the overall calcium ion concentration within the cardiac cells, leading to a decrease in contractility and heart rate.
Comparison with Similar Compounds
Key Pharmacological and Clinical Features :
- Rapid Onset: Peak effects observed within 2–5 minutes after intravenous administration .
- Hemodynamic Effects : Reduces systolic blood pressure by 10–15% without inducing severe hypotension .
- Conduction Stability : Minimal impact on atrioventricular (AV) or intraventricular conduction, making it suitable for patients with conduction system vulnerabilities .
- Anti-Ischemic Properties : Improves myocardial perfusion during exercise, as demonstrated by increased thallium-201 uptake in 8 out of 10 coronary heart disease patients, correlating with reduced angina and ischemic ECG changes .
- Dosage: Effective at 1 mg/kg body weight intravenously, with good tolerability .
Comparison with Similar Compounds
Dimeditiapramine is compared to other calcium antagonists, including gallopamil , verapamil , tiapamil , diltiazem , and verapamil analogs (anipamil , ronipamil ).
Pharmacological Profile
Clinical Efficacy
- Antiarrhythmic Effects: this compound effectively terminates atrial fibrillation/flutter with rapid ventricular response, particularly post-AMI . Gallopamil: Used in permanent atrial fibrillation; slow-release formulations optimize ventricular rate control . Tiapamil: Demonstrates antifibrotic effects and reduces infarct size in animal models; prevents ventricular fibrillation during coronary occlusion/reperfusion . Verapamil: Broadly used for hypertension and angina but contraindicated in heart failure due to negative inotropy .
Anti-Anginal Effects :
Research Findings
- This compound : Double-blind trials confirm efficacy in 80% of coronary patients, with ischemia reduction .
- Verapamil : Hemodynamic studies show significant peripheral vasodilation but require careful monitoring in compromised patients .
- Anipamil/Ronipamil : Verapamil analogs effective in conscious rats against ischemia-induced arrhythmias .
Data Tables
Table 2: Adverse Event Profile
Q & A
(Basic) What validated analytical methods are recommended for characterizing Dimeditiapramine's purity and structural integrity in preclinical studies?
To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment, adhering to ICH Q2(R1) validation parameters (limit of detection, linearity, precision) .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) for structural confirmation, comparing results to reference standards .
- X-ray crystallography for resolving stereochemical ambiguities, if synthetic pathways yield polymorphic forms .
(Advanced) How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic (PK) data for this compound?
Contradictions often arise due to species-specific metabolic pathways or bioavailability issues. A methodological approach includes:
- Cross-species PK studies : Compare metabolite profiles in rodents vs. non-rodents using LC-MS/MS to identify active/inactive metabolites .
- Physiologically Based Pharmacokinetic (PBPK) modeling : Integrate in vitro hepatic microsomal stability data with in vivo absorption parameters to predict discrepancies .
- Dose-linear response analysis : Validate target engagement via ex vivo biomarker assays (e.g., receptor occupancy) .
(Basic) What experimental design principles should guide dose-response studies for this compound in animal models?
Adopt OECD Guideline 423 principles for toxicity and efficacy studies:
- Staggered dosing cohorts : Test 4-5 log-spaced doses with n ≥ 6 per group to establish ED₅₀/LC₅₀ .
- Control groups : Include vehicle and positive controls (e.g., known agonists/antagonists) .
- Endpoint selection : Use blinded scoring for behavioral outcomes or histopathological changes to reduce bias .
(Advanced) Which computational strategies optimize the prediction of this compound’s binding affinity to novel targets?
Leverage multi-scale modeling:
- Molecular docking (AutoDock Vina) : Screen against homology-modeled targets, prioritizing binding poses with ΔG ≤ -8 kcal/mol .
- Molecular Dynamics (MD) simulations : Run 100-ns trajectories to assess binding stability under physiological conditions (e.g., solvation, temperature) .
- QSAR models : Train on datasets with >500 analogs to predict off-target interactions (e.g., hERG channel inhibition) .
(Basic) What protocols ensure reliable stability testing of this compound under varying storage conditions?
Follow ICH Q1A(R2) accelerated stability guidelines:
- Stress testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
- Critical parameters : Report % impurity formation, pH shifts in solution formulations, and photolytic degradation rates .
- Data presentation : Tabulate results with timepoints (0, 3, 6 months), degradation products, and statistical confidence intervals (p < 0.05) .
(Advanced) How can batch-to-batch variability in this compound synthesis be minimized to enhance reproducibility?
Implement Quality-by-Design (QbD) strategies:
- Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, catalyst loading) using response surface methodology .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate purity .
- QC checkpoints : Enforce strict thresholds for residual solvents (ICH Q3C) and chiral purity (≥98% ee) .
(Basic) What in vitro assays are suitable for preliminary evaluation of this compound’s mechanism of action?
Prioritize target-specific assays:
- Receptor binding assays : Radioligand displacement (e.g., IC₅₀ determination) with membrane preparations from transfected cell lines .
- Enzyme inhibition kinetics : Use fluorogenic substrates and Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .
- High-content screening : Image-based analysis of cellular morphology changes (e.g., apoptosis markers) .
(Advanced) What statistical methods are robust for analyzing non-linear dose-response relationships in this compound studies?
Employ model-agnostic approaches:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
